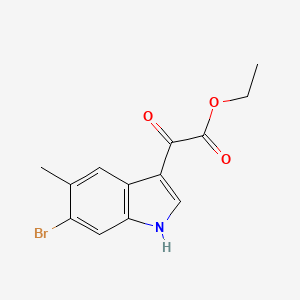
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position and a methyl group at the 5th position of the indole ring, with an ethyl ester and oxoacetate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the indole ring.
Methylation: Addition of a methyl group at the 5th position.
Esterification: Formation of the ethyl ester group.
Oxidation: Introduction of the oxoacetate group.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and methylation reactions, followed by esterification and oxidation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized products.
Reduction: Reduction reactions may lead to the removal of the oxo group or reduction of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and methyl groups may influence its binding affinity and specificity towards enzymes or receptors. The oxoacetate group may play a role in its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate: Lacks the bromine atom.
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate: Lacks the methyl group.
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-hydroxyacetate: Has a hydroxy group instead of an oxo group.
Uniqueness
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is unique due to the specific combination of bromine, methyl, and oxoacetate groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H12BrNO3 |
|---|---|
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)9-6-15-11-5-10(14)7(2)4-8(9)11/h4-6,15H,3H2,1-2H3 |
InChI-Schlüssel |
PZOPFFGZZZQKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


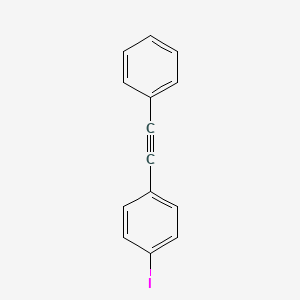


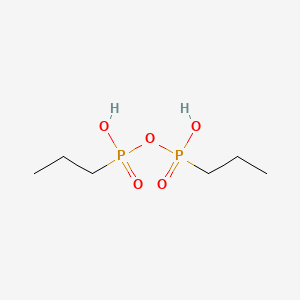
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)



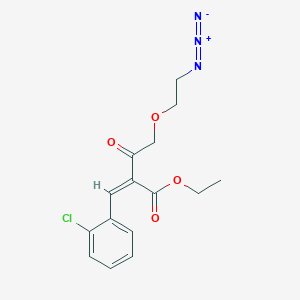
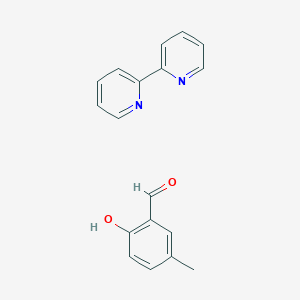

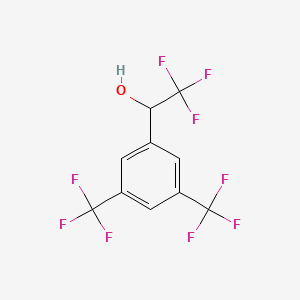
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
